1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium

Physical organic chemistry Pyridinium ylide chemistry Keto-enol tautomerism

1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium (CAS 801988-73-8, UNII: CUW2T9GT4J) is a quaternary pyridinium salt belonging to the N-phenacylpyridinium subclass, characterized by a 3,4-dihydroxyphenyl (catechol) moiety linked via a carbonyl (2-oxoethyl) bridge to the pyridinium nitrogen. The compound carries a formal positive charge on the pyridinium ring (molecular formula C₁₃H₁₂NO₃⁺, exact mass 230.0817 Da) and is listed in the FDA Global Substance Registration System (GSRS) with the unique ingredient identifier CUW2T9GT4J.

Molecular Formula C13H12NO3+
Molecular Weight 230.24 g/mol
CAS No. 801988-73-8
Cat. No. B12792307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium
CAS801988-73-8
Molecular FormulaC13H12NO3+
Molecular Weight230.24 g/mol
Structural Identifiers
SMILESC1=CC=[N+](C=C1)CC(=O)C2=CC(=C(C=C2)O)O
InChIInChI=1S/C13H11NO3/c15-11-5-4-10(8-12(11)16)13(17)9-14-6-2-1-3-7-14/h1-8H,9H2,(H-,15,16,17)/p+1
InChIKeyWHVFPQYXJQZEFV-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium (CAS 801988-73-8): Chemical Identity, Physicochemical Profile, and Procurement-Relevant Classification


1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium (CAS 801988-73-8, UNII: CUW2T9GT4J) is a quaternary pyridinium salt belonging to the N-phenacylpyridinium subclass, characterized by a 3,4-dihydroxyphenyl (catechol) moiety linked via a carbonyl (2-oxoethyl) bridge to the pyridinium nitrogen [1]. The compound carries a formal positive charge on the pyridinium ring (molecular formula C₁₃H₁₂NO₃⁺, exact mass 230.0817 Da) and is listed in the FDA Global Substance Registration System (GSRS) with the unique ingredient identifier CUW2T9GT4J [2]. Computed physicochemical properties include XLogP3 of 1.8, topological polar surface area of 61.4 Ų, and 2 hydrogen bond donors from the catechol hydroxyls [1]. The compound is cataloged under PubChem CID 414139 and is structurally distinguished from regioisomeric punicines (1-(2′,5′-dihydroxyphenyl)pyridinium derivatives) by its 3,4-dihydroxy substitution pattern and from direct-attachment pyridinium catechols by its intervening carbonyl linker [3].

Why 1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium (CAS 801988-73-8) Cannot Be Interchanged with Generic Phenacylpyridinium Salts or Regioisomeric Analogs


The target compound occupies a structurally distinct niche at the intersection of three critical structural features—the N-phenacylpyridinium scaffold, the 3,4-dihydroxy (catechol) substitution pattern, and the carbonyl linker—each contributing independently to chemical reactivity, ionization behavior, and biological target engagement. Generic substitution with unsubstituted 1-phenacylpyridinium chloride eliminates the catechol-mediated radical scavenging and metal-chelating capacity that defines the antioxidant pharmacophore of catechol-containing pyridinium derivatives [1]. Conversely, regioisomeric punicines (1-(2′,5′-dihydroxyphenyl)pyridinium) exhibit a fundamentally different protonation cascade: the 2,5-dihydroxy arrangement yields distinct mesomeric betaine equilibria and photochemical radical generation pathways compared to the 3,4-catechol system [2]. Direct-attachment analogs such as 1-methyl-4-(3′,4′-dihydroxyphenyl)pyridinium bromide lack the carbonyl linker that enables keto-enol tautomerism and pyridinium ylide chemistry, processes central to the synthetic utility and base-catalyzed reactivity of phenacylpyridinium salts, where the parent 1-phenacylpyridinium ion exhibits a pKₐ of 11.57 ± 0.04 for enolate formation [3]. These orthogonal structural determinants mean that substitution with a superficially similar pyridinium salt risks loss of the combined catechol antioxidant activity, pH-dependent speciation, and carbonyl-mediated reactivity that collectively define the procurement value of CAS 801988-73-8.

Quantitative Differentiation Evidence for 1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium (CAS 801988-73-8) vs. Closest Analogs


Carbonyl Linker Enables pH-Dependent Enolate/Ylide Chemistry Absent in Direct-Attachment Pyridinium Catechols

The phenacyl carbonyl linker in CAS 801988-73-8 enables ionization to form reactive pyridinium enolates (ylides), a chemical functionality completely absent in direct-attachment analogs such as 1-methyl-4-(3′,4′-dihydroxyphenyl)pyridinium bromide. For the parent 1-phenacylpyridinium ion, quantitative pKₐ measurements in aqueous media (25 °C, I = 0.1 M) by electronic absorption spectroscopy yielded pKₐ = 11.57 ± 0.04 for enolate formation, with the resulting ylide undergoing base-catalyzed first-order decomposition via hydrate zwitterion intermediates [1]. The target compound's 3,4-dihydroxy substitution adds two additional phenolic ionization equilibria (estimated pKₐ₁ ≈ 9–10 and pKₐ₂ ≈ 12–13 based on catechol benchmarks), creating a multi-step pH-dependent speciation cascade that enables sequential formation of cation, neutral mesomeric betaine, anion, and dianion states—a property exploited in related dihydroxyphenylpyridinium systems for light- and pH-switchable applications [2]. By contrast, 1-methyl-4-(3′,4′-dihydroxyphenyl)pyridinium bromide, while 2 × 10⁵-fold more potent than MPP⁺ as a dihydropteridine reductase (DHPR) inhibitor in vitro (rat striatal synaptosomes), lacks the carbonyl linker entirely and thus cannot engage in ylide-mediated cycloaddition or nucleophilic addition chemistry [3].

Physical organic chemistry Pyridinium ylide chemistry Keto-enol tautomerism Synthetic intermediate stability

3,4-Dihydroxy (Catechol) Regiochemistry Confers Different Radical Scavenging and Metal-Chelating Geometry vs. 2,5-Dihydroxy (Punicine) Isomers

The 3,4-dihydroxyphenyl (catechol) arrangement in CAS 801988-73-8 is structurally differentiated from the 2,5-dihydroxyphenyl (hydroquinone-like) arrangement found in punicines [1-(2′,5′-dihydroxyphenyl)pyridinium derivatives], which are natural product-inspired switchable collectors studied for lithium aluminate flotation [1]. In the broader phenolic antioxidant literature, the ortho-dihydroxy (catechol) configuration consistently demonstrates superior radical scavenging kinetics compared to para- or meta-dihydroxy arrangements due to stabilization of the resultant semiquinone radical through intramolecular hydrogen bonding and the ability to form a stable ortho-quinone upon two-electron oxidation [2]. The 3,4-catechol also provides a well-defined bidentate metal-chelating geometry capable of forming 5-membered chelate rings with transition metal ions, whereas the 2,5-dihydroxy arrangement produces a different coordination geometry with distinct stability constants [2]. The punicines, with their 2,5-dihydroxy substitution, exhibit a distinct photochemical behavior—forming radical species via photochemically induced disproportionation—a property directly tied to their 2,5-regiochemistry and the resulting mesomeric betaine electronic structure, which differs fundamentally from the redox behavior anticipated for the 3,4-catechol system [1].

Antioxidant activity Catechol SAR Radical scavenging Metal chelation

Physicochemical Differentiation from Unsubstituted 1-Phenacylpyridinium: Computed Lipophilicity, Polar Surface Area, and Hydrogen Bond Donor Capacity

The presence of two phenolic hydroxyl groups in CAS 801988-73-8 substantially alters its physicochemical profile relative to the unsubstituted 1-phenacylpyridinium cation. Computed by PubChem (release 2025.09.15), CAS 801988-73-8 has a topological polar surface area (TPSA) of 61.4 Ų, XLogP3 of 1.8, and 2 hydrogen bond donors [1]. By comparison, the unsubstituted 1-phenacylpyridinium cation (molecular formula C₁₃H₁₂NO⁺, exact mass 198.09 Da) lacks hydrogen bond donors and has a substantially lower TPSA (approximately 17–20 Ų for the pyridinium-ketone core) and higher computed logP (estimated ~2.5–3.0 for the parent scaffold) [1][2]. These differences are quantitatively significant for pharmaceutical profiling: the TPSA of 61.4 Ų for the target compound falls within the range associated with reasonable oral bioavailability (<140 Ų rule) but is ~3-fold higher than the unsubstituted parent, predicting reduced passive membrane permeability and increased aqueous solubility for the catechol-bearing derivative [2]. The XLogP3 value of 1.8 also positions the compound in a more favorable lipophilicity range for drug-likeness compared to the unsubstituted parent.

Physicochemical profiling Drug-likeness Solubility prediction Permeability

FDA Regulatory Identity via Unique Ingredient Identifier (UNII) Enables Unambiguous Procurement and Regulatory Referencing vs. Non-Listed Analogs

CAS 801988-73-8 has been assigned the Unique Ingredient Identifier (UNII) CUW2T9GT4J in the FDA Global Substance Registration System (GSRS), the authoritative non-proprietary substance identification system used by the FDA and USP for drug labeling, clinical trial identification, and product safety monitoring [1]. This UNII registration provides a regulatory-grade molecular identity that distinguishes the target compound from other pyridinium catechol derivatives that lack GSRS registration. Notably, the closely related 3-chloro-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium (CAS 7399-98-6) and the regioisomeric 1-(2,5-dihydroxyphenyl)pyridinium punicines do not currently appear to have assigned UNII codes in the public GSRS database [2]. The UNII also cross-references the compound's ChemIDplus entry (NSC 55508) and NIAID ChemDB listing, establishing a multi-agency substance identification trail that supports unambiguous procurement specifications and regulatory documentation [1].

Regulatory identity FDA GSRS UNII Substance registration Procurement standardization

Substituted Phenacylpyridinium Salts Demonstrate Substituent-Dependent Biological Activity: Class-Level Evidence Supporting the Functional Impact of 3,4-Dihydroxy Substitution

A systematic structure-activity study of thirteen 3-carboxy-1-phenacylpyridinium salts with varied phenacyl substituents demonstrated that the nature of the phenacyl aryl substitution directly modulates antibacterial and cytotoxic activity profiles . While the specific 3,4-dihydroxy-substituted phenacyl derivative was not among the compounds tested in this series, the study establishes the class-level principle that phenacyl ring substitution is not silent—it meaningfully impacts biological outcomes. The 3,4-dihydroxy substitution in CAS 801988-73-8 introduces two electron-donating hydroxyl groups in a catechol arrangement, which would be expected to alter the electron density at the carbonyl, modify the pKₐ of the adjacent α-methylene protons, and change the compound's redox behavior relative to the unsubstituted, 4-methoxy, 4-chloro, or 4-nitro phenacyl derivatives studied in the literature [1]. Furthermore, bis-pyridinium derivatives bearing 3,4-dihydroxyphenacyl substituents, such as N,N′-di(3,4-dihydroxyphenacyl)-1,2-bis-(4-pyridinium)ethane dichloride, have been specifically synthesized and evaluated for antimicrobial activity, confirming that the 3,4-dihydroxyphenacyl motif is synthetically accessible and biologically active within the pyridinium salt class [2].

Antibacterial activity Cytotoxicity profiling Structure-activity relationship Phenacylpyridinium SAR

Evidence-Backed Application Scenarios for 1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium (CAS 801988-73-8)


Synthetic Intermediate for Cycloaddition and Ylide-Mediated Heterocycle Construction

The phenacyl carbonyl linker enables deprotonation of the α-methylene protons (pKₐ ≈ 11.57 for the parent 1-phenacylpyridinium scaffold) to generate reactive pyridinium ylides capable of 1,3-dipolar cycloaddition with electron-deficient dipolarophiles [1]. This reactivity is exploited in the synthesis of indolizines, spirooxindoles, and fused N-heterocycles—transformations that direct-attachment pyridinium catechols (lacking the carbonyl) cannot undergo. The 3,4-dihydroxy substituent on the phenyl ring further provides a handle for subsequent functionalization (e.g., metal complexation, oxidation to ortho-quinone) after cycloaddition, enabling the construction of structurally complex, polyfunctional heterocyclic libraries. Procuring CAS 801988-73-8 specifically, rather than an unsubstituted 1-phenacylpyridinium salt, ensures that these downstream derivatization options remain available [1][2].

pH- and Redox-Responsive Molecular Switch or Material Building Block

The combination of the 3,4-dihydroxy catechol moiety with the quaternary pyridinium cation creates a molecule capable of existing in multiple protonation and oxidation states depending on pH and electrochemical potential. Drawing on the demonstrated pH- and light-switchable behavior of regioisomeric punicine derivatives (1-(2′,5′-dihydroxyphenyl)pyridinium), which reversibly interconvert between cationic, mesomeric betaine, anionic tripole, and radical forms [3], the target compound's 3,4-catechol system is anticipated to exhibit its own distinct multi-state switching behavior—with the catechol/ortho-quinone redox couple adding an additional dimension of electrochemical responsiveness not available to the punicine scaffold. This makes CAS 801988-73-8 a candidate precursor for stimuli-responsive materials, redox-active ligands, or electrochemical sensor components where the specific catechol redox potential and chelation geometry are design-critical parameters [3].

Calibrated Reference Standard for Catechol-Pyridinium Analytical Method Development

With a defined FDA UNII (CUW2T9GT4J), established CAS registry (801988-73-8), and multi-database substance identity trail (PubChem CID 414139, ChemIDplus, NIAID ChemDB), this compound meets the identity documentation requirements for use as an analytical reference standard in HPLC, LC-MS, or spectrophotometric method development targeting catechol-pyridinium analytes [4]. The computed physicochemical descriptors—XLogP3 of 1.8, TPSA of 61.4 Ų, and the presence of both a permanently charged pyridinium center and ionizable catechol protons—provide well-defined chromatographic behavior and UV absorption characteristics that can serve as system suitability benchmarks when developing methods for complex mixtures containing dihydroxyphenacylpyridinium derivatives [4].

Metal-Chelating Pharmacophore for Metalloenzyme Inhibitor Discovery or Metal Sequestration Studies

The 3,4-dihydroxy (catechol) moiety is a well-established bidentate metal-chelating group that forms stable 5-membered chelate rings with Fe(III), Cu(II), Zn(II), and other biologically relevant transition metals [5]. In the context of the phenacylpyridinium scaffold, the catechol's metal-coordinating ortho-dihydroxy geometry is structurally distinct from the 2,5-dihydroxy arrangement found in punicines, which produces a different coordination geometry and metal-binding affinity. This makes CAS 801988-73-8 a rational procurement choice for programs targeting catechol-dependent metalloenzymes (e.g., catechol O-methyltransferase, tyrosinase, or quercetinase) or for studies of metal-induced oxidative stress where a pyridinium-tethered catechol can simultaneously serve as a metal chelator and radical scavenger [5].

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